hCA/VEGFR-2-IN-3

Description

Evolution of Targeted Therapies in Cancer

Targeted cancer therapies represent a paradigm shift in oncology, born from an increasing understanding of the molecular underpinnings of cancer. tandfonline.comnih.gov Unlike conventional chemotherapies that primarily target rapidly dividing cells and cause significant collateral damage to healthy tissues, targeted therapies are designed to interfere with specific molecules that drive the growth, progression, and spread of cancer. tandfonline.com This evolution began with the identification of oncogenes and tumor suppressor genes, which provided the first glimpses into the specific genetic alterations that fuel cancer. tandfonline.com

The success of early targeted drugs, such as imatinib (B729) for chronic myeloid leukemia and trastuzumab for HER2-positive breast cancer, validated this approach and spurred the development of a new generation of precision medicines. tandfonline.comascopubs.org These therapies, which include small molecule inhibitors and monoclonal antibodies, have demonstrated improved efficacy and reduced toxicity compared to non-targeted treatments. tandfonline.comnih.gov The continued advancement of molecular profiling techniques has accelerated the discovery of new cancer-specific targets, making targeted therapy a cornerstone of modern cancer treatment. tandfonline.com However, the development of drug resistance remains a significant challenge, prompting the exploration of more complex strategies such as dual-target and multi-target inhibitors. ascopubs.org

Significance of Angiogenesis in Neoplastic Progression

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental process in tumor growth and metastasis. researchgate.net In healthy tissues, angiogenesis is a tightly regulated process essential for development, reproduction, and wound healing. However, tumors can co-opt this process to ensure their own survival and expansion. researchgate.netfrontiersin.org As a tumor grows, it requires a dedicated blood supply to deliver oxygen and nutrients and to remove metabolic waste. mdpi.com To achieve this, cancer cells can undergo an "angiogenic switch," where the balance of pro-angiogenic and anti-angiogenic factors shifts to favor the formation of new blood vessels. researchgate.net

A key mediator of this process is the Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2. mdpi.com Overexpression of VEGF by tumors stimulates VEGFR-2 on endothelial cells, triggering a signaling cascade that promotes their proliferation, migration, and the formation of new vascular structures. mdpi.comfrontiersin.org This tumor-associated vasculature is often abnormal, with a disorganized and leaky structure, which can further contribute to tumor progression and provide a route for metastatic dissemination. frontiersin.orgfrontiersin.org Given its critical role, the inhibition of angiogenesis, particularly the VEGF/VEGFR-2 pathway, has become a major focus of anti-cancer drug development. nanobioletters.com

Physiological and Pathological Roles of Carbonic Anhydrases

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. nih.gov This reaction is fundamental to a wide range of physiological processes, including pH regulation, CO2 and bicarbonate transport, respiration, and fluid secretion. There are several human CA isoforms, each with distinct tissue distribution and subcellular localization.

In the context of cancer, the transmembrane isoform, human carbonic anhydrase IX (hCA IX), is of particular interest. wikipedia.org The expression of hCA IX is strongly induced by hypoxia, a common feature of the tumor microenvironment. nih.gov Rapidly proliferating cancer cells often outgrow their blood supply, leading to regions of low oxygen. To survive in these conditions, cancer cells shift their metabolism towards glycolysis, resulting in the production of lactic acid and a subsequent acidification of the intracellular environment. nih.gov

hCA IX plays a crucial role in helping cancer cells adapt to this acidic stress. nih.gov By catalyzing the conversion of CO2 to bicarbonate and protons at the cell surface, it helps to maintain a more alkaline intracellular pH, which is favorable for cell survival and proliferation, while contributing to the acidification of the extracellular space. nih.govoncotarget.com This acidic tumor microenvironment can promote tumor invasion, metastasis, and resistance to therapy. oncotarget.com The overexpression of hCA IX is associated with poor prognosis in many types of cancer, making it an attractive therapeutic target. wikipedia.orgoncotarget.com

Strategic Rationale for Simultaneous hCA IX and VEGFR-2 Inhibition

The simultaneous inhibition of hCA IX and VEGFR-2 presents a compelling dual-targeting strategy in oncology. This approach is rooted in the understanding that these two proteins play interconnected and complementary roles in tumor progression. nih.gov Hypoxia serves as a common upstream activator for both the hCA IX and the VEGF/VEGFR-2 pathways. researchgate.net

By targeting VEGFR-2, anti-angiogenic therapies aim to cut off the tumor's blood supply, thereby inducing further hypoxia. While this can be therapeutically beneficial, the resulting hypoxia can also upregulate the expression of hCA IX, providing a survival advantage to cancer cells and potentially leading to therapeutic resistance.

Therefore, a dual inhibitor that targets both VEGFR-2 and hCA IX could offer a synergistic anti-cancer effect. Such a molecule would not only disrupt the formation of new blood vessels but also counteract the adaptive mechanisms that cancer cells employ to survive in the hypoxic and acidic tumor microenvironment. This combined assault has the potential to be more effective than targeting either pathway alone, potentially leading to improved therapeutic outcomes and overcoming mechanisms of drug resistance. nih.gov

Overview of Indolinonylbenzenesulfonamide-Based Dual Inhibitors

The development of dual inhibitors targeting both hCA IX and VEGFR-2 has led to the exploration of various chemical scaffolds. One such promising class of compounds is the indolinonylbenzenesulfonamides. nih.gov This chemical structure combines the pharmacophoric features known to be important for the inhibition of both targets.

The indolinone core is a well-established scaffold for VEGFR-2 inhibitors, with several approved drugs, such as sunitinib, incorporating this moiety. nih.gov The benzenesulfonamide (B165840) group, on the other hand, is a classic zinc-binding group that is a hallmark of many carbonic anhydrase inhibitors. nih.gov By integrating these two key structural elements into a single molecule, researchers have designed a series of compounds with the potential for dual inhibitory activity. nih.gov The compound hCA/VEGFR-2-IN-3 (also referred to as compound 8j in some literature) is a notable example from this class of dual inhibitors. nih.govmedchemexpress.commedchemexpress.com

Detailed Research Findings on this compound

Recent research has focused on the synthesis and biological evaluation of a series of indolinone-bearing benzenesulfonamides as dual inhibitors of hCA and VEGFR-2. nih.gov Among the synthesized compounds, this compound (compound 8j) has emerged as a potent dual inhibitor. nih.govmedchemexpress.commedchemexpress.com

The inhibitory activity of this compound against various human carbonic anhydrase isoforms and VEGFR-2 has been quantified. The data reveals that this compound exhibits potent inhibition of the tumor-associated isoforms hCA IX and hCA XII, while also demonstrating significant inhibitory activity against the ubiquitous cytosolic isoforms hCA I and hCA II. nih.govmedchemexpress.commedchemexpress.com Furthermore, this compound effectively inhibits the kinase activity of VEGFR-2. nih.govmedchemexpress.commedchemexpress.com

The detailed inhibitory data for this compound is presented in the tables below:

Table 1: Inhibitory Activity of this compound against Human Carbonic Anhydrase Isoforms

| Isoform | Inhibition Constant (Kᵢ) (nM) |

| hCA I | 25.1 medchemexpress.commedchemexpress.com |

| hCA II | 22.9 medchemexpress.commedchemexpress.com |

| hCA IX | 4.2 medchemexpress.commedchemexpress.com |

| hCA XII | 28.0 medchemexpress.commedchemexpress.com |

Table 2: Inhibitory Activity of this compound against VEGFR-2

| Target | IC₅₀ (nM) |

| VEGFR-2 | 358 medchemexpress.commedchemexpress.com |

These findings underscore the potential of this compound as a dual-targeting agent for cancer therapy. Its ability to potently inhibit both a key driver of angiogenesis and a critical component of the tumor's pH-regulating machinery makes it a promising candidate for further preclinical and clinical investigation.

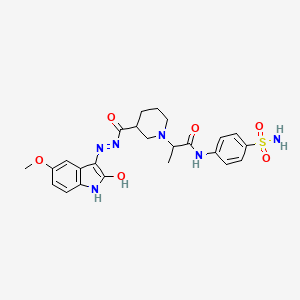

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H28N6O6S |

|---|---|

Molecular Weight |

528.6 g/mol |

IUPAC Name |

N-[(2-hydroxy-5-methoxy-1H-indol-3-yl)imino]-1-[1-oxo-1-(4-sulfamoylanilino)propan-2-yl]piperidine-3-carboxamide |

InChI |

InChI=1S/C24H28N6O6S/c1-14(22(31)26-16-5-8-18(9-6-16)37(25,34)35)30-11-3-4-15(13-30)23(32)29-28-21-19-12-17(36-2)7-10-20(19)27-24(21)33/h5-10,12,14-15,27,33H,3-4,11,13H2,1-2H3,(H,26,31)(H2,25,34,35) |

InChI Key |

DFBYCMNIGXMYGK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)N2CCCC(C2)C(=O)N=NC3=C(NC4=C3C=C(C=C4)OC)O |

Origin of Product |

United States |

Elucidation of Molecular Mechanisms of Action in Preclinical Systems

Modulation of VEGFR-2 Downstream Signaling Pathways

VEGFR-2 is a receptor tyrosine kinase that, upon binding with its ligand (primarily VEGF-A), dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain. This activation initiates a cascade of downstream signaling pathways vital for endothelial cell proliferation, survival, migration, and permeability—hallmarks of angiogenesis. nih.govnih.gov By inhibiting VEGFR-2, hCA/VEGFR-2-IN-3 is expected to block these critical signaling events.

Regulation of PI3K-Akt-mTOR Axis Activity

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell survival, proliferation, and growth. Upon VEGFR-2 activation, phosphorylated tyrosine residues serve as docking sites for the p85 subunit of PI3K, leading to its activation. nih.gov Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits and activates Akt (also known as Protein Kinase B or PKB), which in turn phosphorylates and activates mTOR. nih.gov The mTOR complex then promotes protein synthesis and cell growth. Inhibition of VEGFR-2 by a compound like this compound would prevent the initial activation of PI3K, thereby suppressing the entire PI3K-Akt-mTOR signaling axis and inhibiting endothelial cell survival and proliferation. nih.gov

Influence on Ras/MAPK/ERK Cascade

The Ras/Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is crucial for cell proliferation and differentiation. VEGFR-2 activation triggers this cascade primarily through the recruitment of adaptor proteins like Grb2 and the activation of phospholipase C-γ (PLCγ). youtube.com This leads to the activation of the small GTPase Ras, which initiates a phosphorylation cascade: Raf (a MAPKKK) phosphorylates and activates MEK (a MAPKK), which in turn phosphorylates and activates ERK1/2 (a MAPK). youtube.com Activated ERK1/2 translocates to the nucleus to regulate transcription factors that drive endothelial cell proliferation. nih.govbio-rad.com By blocking VEGFR-2, this compound is anticipated to attenuate Ras/MAPK/ERK signaling, thus contributing to its anti-proliferative effects.

Impact on PLCγ-PKC Signaling

Phospholipase C-gamma (PLCγ) is a key enzyme in VEGFR-2 signaling. The phosphorylated tyrosine residue Y1175 on the activated VEGFR-2 receptor directly binds and activates PLCγ. nih.gov Activated PLCγ hydrolyzes PIP2 into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). youtube.combio-rad.com IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). youtube.com This pathway is involved in increasing vascular permeability and also feeds into the MAPK/ERK cascade to promote cell proliferation. bio-rad.com Inhibition of VEGFR-2 phosphorylation would prevent PLCγ activation, thereby blocking the downstream effects of IP3 and DAG.

Effects on FAK/Paxillin-Mediated Cellular Processes

Focal Adhesion Kinase (FAK) and its substrate paxillin (B1203293) are critical for cell migration and adhesion, processes fundamental to angiogenesis. VEGFR-2 activation leads to the stimulation of FAK, which can occur through multiple mechanisms, including interaction with integrins or Src family kinases. bio-rad.com Activated FAK phosphorylates paxillin, leading to the assembly of focal adhesions and cytoskeletal reorganization required for endothelial cell migration. bio-rad.com By inhibiting VEGFR-2, this compound would disrupt this signaling axis, leading to reduced endothelial cell motility and invasion.

Alterations in STAT3 and p38 MAPK Activation

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor implicated in cell survival and proliferation. Preclinical studies show that VEGF can activate STAT3 through VEGFR-2, leading to the upregulation of genes that promote cancer stem cell self-renewal. researchgate.net The activation can occur through JAK2, which associates with the activated VEGFR-2 complex. researchgate.net Inhibition of VEGFR-2 has been shown to abrogate VEGF-mediated STAT3 activation. researchgate.netpatsnap.com

The p38 MAPK pathway is another stress-activated kinase cascade that can be stimulated by VEGFR-2 activation and is involved in regulating cell migration and angiogenesis. bio-rad.comresearchgate.net Inhibition of VEGFR-2 is expected to suppress the activation of both STAT3 and p38 MAPK, further contributing to the anti-angiogenic effect.

| Signaling Pathway | Key Mediators | Function in Angiogenesis | Expected Effect of Inhibition |

|---|---|---|---|

| PI3K-Akt-mTOR | PI3K, Akt, mTOR | Cell Survival, Proliferation, Growth | Suppression |

| Ras/MAPK/ERK | Ras, Raf, MEK, ERK1/2 | Cell Proliferation, Differentiation | Suppression |

| PLCγ-PKC | PLCγ, IP3, DAG, PKC | Vascular Permeability, Proliferation | Suppression |

| FAK/Paxillin | FAK, Paxillin, Src | Cell Migration, Adhesion | Suppression |

| STAT3 & p38 MAPK | JAK2, STAT3, p38 | Cell Survival, Migration, Stemness | Suppression |

Consequences of Carbonic Anhydrase Inhibition in Tumor Cells

Tumor-associated carbonic anhydrases, particularly the cell-surface isoforms hCA IX and hCA XII, are key regulators of pH in the tumor microenvironment. nih.govnih.gov These enzymes are often overexpressed in response to hypoxia, a common feature of solid tumors. mdpi.com They catalyze the rapid conversion of carbon dioxide and water into bicarbonate and protons.

By locating on the outer cell membrane, hCA IX and XII contribute to the acidification of the extracellular space while helping to maintain a neutral or slightly alkaline intracellular pH. mdpi.com This pH gradient is advantageous for tumor cells, as it promotes cancer cell invasion and metastasis, suppresses the activity of immune cells, and contributes to resistance against certain chemotherapies. mdpi.comaacrjournals.org

The inhibition of hCA IX and XII by this compound is expected to have several consequences:

Integrated Molecular Effects of Dual hCA IX/VEGFR-2 Inhibition

The concurrent inhibition of hCA IX and VEGFR-2 by a single agent produces integrated molecular effects that are more potent than the inhibition of either target alone. This dual-pronged attack creates a highly inhospitable tumor microenvironment.

Synergistic Anti-Tumor Environment: The anti-angiogenic effect of VEGFR-2 inhibition exacerbates tumor hypoxia. Normally, tumors would respond to this increased hypoxia by further upregulating HIF-dependent survival proteins like hCA IX. However, because the dual inhibitor also blocks hCA IX, the tumor's primary defense against acidosis is neutralized. The result is a synergistic assault where the tumor is starved of its blood supply while its ability to manage the resulting metabolic stress is crippled.

Induction of Apoptosis and Cell Cycle Arrest: Preclinical studies on various dual hCA IX/VEGFR-2 inhibitors have demonstrated that this combined pressure forces cancer cells into programmed cell death (apoptosis) and halts their proliferation. Mechanistic investigations of coumarin-based thiazole (B1198619) dual inhibitors revealed that treatment leads to an increase in pro-apoptotic proteins (Caspase-3, Caspase-9, BAX) and a decrease in the anti-apoptotic protein Bcl-2. nih.govacs.org Furthermore, these agents have been shown to cause cell cycle arrest, preventing cancer cells from dividing. nih.govacs.org

The potency of different chemical scaffolds as dual inhibitors has been explored extensively, with compounds showing inhibitory activity in the nanomolar to low-micromolar range against both targets.

| Compound Class/Name | hCA IX Inhibition | VEGFR-2 Inhibition | Reference |

| 4-Thiazolidinone (Compound 3b) | IC₅₀ = 0.035 µM | IC₅₀ = 0.093 µM | nih.gov |

| 2,4-Thiazolidinedione (Compound 6i) | IC₅₀ = 0.041 µM | IC₅₀ = 0.048 µM | nih.gov |

| hCA/VEGFR-2-IN-4 | Kᵢ = 6.2 nM | IC₅₀ = 0.811 µM | medchemexpress.com |

| Coumarin-Thiazole (Compound 5e) | Kᵢ = 9.8 nM | IC₅₀ = 0.11 µM | nih.gov |

This interactive table provides examples of inhibitory potencies for various classes of dual hCA IX/VEGFR-2 inhibitors.

By simultaneously targeting pH regulation and angiogenesis, dual hCA IX/VEGFR-2 inhibitors disrupt fundamental processes of tumor survival, creating a powerful anti-cancer effect grounded in the integrated molecular biology of hypoxic solid tumors.

Preclinical Efficacy in Oncological Models

In Vitro Cellular Efficacy Studies

Antiproliferative Activity Against Diverse Cancer Cell Lines

No data has been published detailing the half-maximal inhibitory concentrations (IC₅₀) or other measures of antiproliferative activity of hCA/VEGFR-2-IN-3 against any cancer cell lines.

Inhibition of Endothelial Cell Angiogenic Functions (Proliferation, Migration, Invasion)

Information regarding the impact of this compound on the key angiogenic processes of endothelial cells, such as proliferation, migration, and invasion, is not available in the public domain.

Disruption of Angiogenic Tube Formation

There are no published studies that have assessed the ability of this compound to disrupt the formation of capillary-like structures by endothelial cells in vitro.

Induction of Programmed Cell Death in Cancer and Endothelial Cells

The pro-apoptotic effects of this compound on either cancer cells or endothelial cells have not been documented in any accessible scientific literature.

Effects on Cell Cycle Progression

No information is available concerning the effects of this compound on the cell cycle distribution in cancer or endothelial cells.

In Vivo Efficacy in Tumor Models

There is no publicly available data from in vivo studies in animal tumor models to evaluate the efficacy of this compound.

Suppression of Primary Tumor Growth in Xenograft Models

Information regarding the ability of this compound to suppress the growth of primary tumors in xenograft models is not currently available. Preclinical studies in this area would typically involve implanting human cancer cells into immunocompromised mice, followed by treatment with the compound. Key data points would include tumor volume measurements over time in treated versus control groups, providing evidence of the compound's in vivo anti-proliferative activity.

Reduction of Tumor Angiogenesis and Vascular Density

There is no available research detailing the effects of this compound on tumor angiogenesis and vascular density. As a putative VEGFR-2 inhibitor, it would be hypothesized to interfere with the formation of new blood vessels that supply tumors with essential nutrients and oxygen. Standard preclinical assessments would involve immunohistochemical staining of tumor sections for endothelial cell markers (e.g., CD31) to quantify microvessel density in treated and untreated animals.

Modulation of the Hypoxic Tumor Microenvironment

The impact of this compound on the hypoxic tumor microenvironment has not been documented. Hypoxia is a common feature of solid tumors and is associated with aggressive tumor behavior and resistance to therapy. Studies would need to investigate whether treatment with this compound can alter the expression of hypoxia-inducible factors (HIFs) and other markers of hypoxia within the tumor.

Impact on Metastatic Burden and Dissemination

Currently, there are no published studies on the effect of this compound on metastatic burden and dissemination. The process of metastasis is a critical aspect of cancer progression. Preclinical evaluation would typically involve experimental metastasis assays or the use of spontaneous metastasis models to determine if the compound can inhibit the spread of cancer cells from the primary tumor to distant organs.

Efficacy in Specific Cancer Subtypes (e.g., Breast Cancer, Hepatocellular Carcinoma)

While the role of VEGFR-2 is well-established in various cancers, including breast cancer and hepatocellular carcinoma, specific preclinical data on the efficacy of this compound in these or any other cancer subtypes is not available in the public domain. Research in this area would involve testing the compound in xenograft or patient-derived xenograft (PDX) models of specific cancer types to determine its therapeutic potential in different oncological contexts.

Strategies for Overcoming Therapeutic Resistance with Hca/vegfr 2 in 3

Analysis of Resistance Mechanisms to Monotherapy Anti-Angiogenic Agents

Resistance to anti-angiogenic therapy is a complex phenomenon involving intrinsic and acquired mechanisms. Tumors can adapt to the inhibition of the VEGF pathway by activating alternative signaling cascades and modifying their microenvironment to ensure a continued supply of oxygen and nutrients. plu.mxmedchemexpress.com These resistance mechanisms can be broadly categorized into three interconnected areas.

Even when the VEGF pathway is targeted, tumors can develop mechanisms to reactivate or amplify this critical signaling axis. One primary mechanism is the simple upregulation of VEGF ligands (like VEGF-A, VEGF-C, and VEGF-D) or their receptors, primarily VEGFR-2, which can overwhelm the inhibitory effects of the therapeutic agent. youtube.com The tumor cells, under the stress of reduced blood flow, can increase the production of VEGF, effectively competing with the drug. nih.gov Furthermore, alternative splicing of VEGF can produce isoforms with different binding affinities and biological activities, potentially circumventing the action of specific inhibitors.

A principal driver of acquired resistance is the activation of alternative, redundant pro-angiogenic signaling pathways that can compensate for the blockade of VEGF/VEGFR-2. nih.gov When the VEGF pathway is suppressed, tumors can switch their dependency to other growth factors to stimulate neovascularization. Key alternative pathways include:

Fibroblast Growth Factor (FGF) and its receptor (FGFR): The FGF/FGFR axis is a potent driver of angiogenesis, and its upregulation has been observed in tumors resistant to anti-VEGF therapy. nih.gov

Platelet-Derived Growth Factor (PDGF) and its receptor (PDGFR): This pathway is crucial for the recruitment of pericytes, which stabilize new blood vessels. Increased PDGF signaling can promote vessel maturation and survival despite VEGF inhibition.

Angiopoietins (Ang) and their Tie2 receptor: The balance between Ang1 and Ang2 is critical for vessel stability. In the context of anti-VEGF therapy, an increase in Ang2 can destabilize vessels, but in concert with other factors, it can also promote a chaotic but functional vascular network.

Anti-angiogenic therapies profoundly alter the tumor microenvironment (TME), often inducing hypoxia (low oxygen levels). nih.gov This hypoxic environment is a major catalyst for therapeutic resistance. Hypoxia induces the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a master transcription factor that orchestrates a pro-survival response. researchgate.net This response includes the upregulation of not only VEGF but also many of the VEGF-independent angiogenic factors mentioned above.

Furthermore, the hypoxic TME facilitates the recruitment of various stromal and bone marrow-derived cells that contribute to revascularization. These include:

Tumor-Associated Macrophages (TAMs): These immune cells can release a plethora of pro-angiogenic factors, contributing directly to new vessel growth.

Cancer-Associated Fibroblasts (CAFs): CAFs can secrete growth factors like PDGF-C, supporting angiogenesis and tumor growth in resistant tumors.

A critical adaptation within the hypoxic TME is the upregulation of tumor-associated carbonic anhydrase isoforms, particularly human Carbonic Anhydrase IX and XII (hCA IX and hCA XII). These enzymes help the tumor cells manage the acidic conditions that result from hypoxic metabolism (the Warburg effect). By regulating intracellular and extracellular pH, hCA IX and XII allow cancer cells to not only survive but also to proliferate and invade surrounding tissues, making them a key component of the resistance mechanism. researchgate.net

Hypothesis of Dual Inhibition in Mitigating Resistance

The development of resistance through multiple, interconnected pathways highlights the limitations of targeting a single molecule like VEGF. The hypothesis underpinning dual-target inhibitors such as hCA/VEGFR-2-IN-3 is that simultaneously blocking two distinct but complementary nodes in the tumor's survival network can create a more durable and effective anti-cancer response. nih.gov

The strategy for this class of compounds involves a two-pronged attack:

VEGFR-2 Inhibition: By directly inhibiting the VEGFR-2 tyrosine kinase, the compound blocks the primary and most potent signaling pathway for tumor angiogenesis. nih.govmdpi.com This action is intended to prune existing tumor vasculature and prevent the formation of new vessels, thereby limiting the tumor's access to essential nutrients.

Carbonic Anhydrase (hCA) Inhibition: By concurrently inhibiting the tumor-associated enzymes hCA IX and XII, the compound targets a fundamental adaptation to the hypoxic microenvironment that anti-angiogenic therapy itself induces. researchgate.net This inhibition disrupts the tumor's ability to regulate pH, leading to an accumulation of acid within the cancer cells (intracellular acidosis) and a less acidic extracellular environment. This can impair cancer cell proliferation, survival, and invasion, directly counteracting a key mechanism of resistance. researchgate.net

The central hypothesis is that this dual inhibition will be synergistic. Blocking VEGFR-2 creates a hypoxic state, which would normally trigger a resistance response via HIF-1α and the upregulation of hCA IX/XII. However, because the compound also inhibits hCA IX/XII, it effectively sabotages the tumor's primary defense against this induced hypoxia. This approach aims to turn the consequence of the primary drug action (hypoxia) into an inescapable vulnerability, thereby preventing or overcoming the emergence of resistant tumor cell populations.

Preclinical Evaluation of this compound in Resistant Models

While specific preclinical data on this compound in resistant models is not widely published, extensive research on its closely related analogue, hCA/VEGFR-2-IN-4 (also identified as compound 15b in a foundational study on indolinone-bearing benzenesulfonamides), provides powerful proof-of-concept for this therapeutic strategy. medchemexpress.comresearchgate.net This compound was designed and synthesized as part of a series of potential dual inhibitors for cancer-associated hCA IX/XII and VEGFR-2. researchgate.net

The inhibitory profile of hCA/VEGFR-2-IN-4 was characterized against its intended targets. It showed potent and selective inhibition of the tumor-associated hCA isoforms IX and XII, with weaker activity against the ubiquitous, "off-target" isoforms hCA I and II. medchemexpress.comresearchgate.net

Table 1: Inhibitory Activity of hCA/VEGFR-2-IN-4 against Human Carbonic Anhydrase Isoforms

| Compound | hCA I (Ki in nM) | hCA II (Ki in nM) | hCA IX (Ki in nM) | hCA XII (Ki in nM) |

|---|---|---|---|---|

| hCA/VEGFR-2-IN-4 (15b) | 35.5 | 19.8 | 6.2 | 3.8 |

Data sourced from Saied S, et al. Eur J Med Chem. medchemexpress.comresearchgate.net

Simultaneously, the compound demonstrated direct inhibition of the VEGFR-2 enzyme, which is critical for mediating the angiogenic signals of VEGF. medchemexpress.comresearchgate.net

Table 2: VEGFR-2 Enzymatic Inhibition

| Compound | VEGFR-2 Inhibition (IC50 in µM) |

|---|---|

| hCA/VEGFR-2-IN-4 (15b) | 0.811 |

Data sourced from Saied S, et al. Eur J Med Chem. medchemexpress.comresearchgate.net

The anti-cancer potential of this dual activity was evaluated in vitro against human breast cancer cell lines known to overexpress VEGFR-2. The compound showed significant anti-proliferative activity, demonstrating that the dual inhibition translates into a cytotoxic effect on cancer cells. researchgate.net

Table 3: Anti-Proliferative Activity of hCA/VEGFR-2-IN-4

| Compound | MCF-7 (IC50 in µM) | MDA-MB-231 (IC50 in µM) |

|---|---|---|

| hCA/VEGFR-2-IN-4 (15b) | 1.83 | 3.21 |

Data sourced from Saied S, et al. Eur J Med Chem. researchgate.net

These preclinical findings support the hypothesis that the dual inhibition of hCA and VEGFR-2 is a viable strategy. The ability of this class of compounds to potently inhibit both the direct angiogenic signaling pathway and a key mechanism of hypoxic adaptation provides a strong rationale for its potential to mitigate the therapeutic resistance that plagues anti-angiogenic monotherapies.

Potential for Combination Therapies

The unique dual-action mechanism of this compound suggests significant potential for its use in combination with other anti-cancer treatments to achieve synergistic effects. By targeting fundamental aspects of the tumor and its microenvironment, it may lower the threshold for efficacy of other agents and help overcome multi-faceted drug resistance. nih.gov

Potential combination strategies include:

Combination with Chemotherapy: Standard cytotoxic chemotherapy can be limited by poor drug delivery due to the chaotic and inefficient nature of tumor vasculature. By inhibiting VEGFR-2, this compound may help "normalize" the tumor blood vessels, improving perfusion and the delivery of chemotherapeutic agents to the tumor core. Furthermore, by inhibiting hCA and disrupting the tumor's ability to cope with metabolic stress, it could increase the susceptibility of cancer cells to DNA-damaging agents.

Combination with Other Targeted Therapies: Many cancers are driven by oncogenic signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) pathway. There is significant crosstalk between the EGFR and VEGFR pathways. researchgate.net Combining an EGFR inhibitor with a dual hCA/VEGFR-2 inhibitor could provide a more comprehensive blockade of tumor growth, proliferation, and angiogenesis, potentially delaying the onset of resistance to either agent alone. nih.gov

Combination with Immunotherapy: The tumor microenvironment is often immunosuppressive, which limits the effectiveness of immune checkpoint inhibitors. Hypoxia and acidosis, which are targeted by this compound, are known contributors to this immunosuppressive state. By alleviating hypoxia and modulating the TME, this compound could potentially enhance the infiltration and activity of cytotoxic T-cells, thereby rendering tumors more susceptible to immunotherapies.

By addressing both angiogenesis and the tumor's adaptation to hypoxia, this compound could serve as a foundational therapy that sensitizes tumors to a range of other treatments, offering a promising avenue for improving clinical outcomes in resistant cancers.

Combination with Established Anticancer Modalities

Further research or clarification on the specific compound of interest is required to provide the detailed, informative, and scientifically accurate content as outlined in the instructions.

Structure Activity Relationship Sar and Medicinal Chemistry Optimization

Identification of Pharmacophoric Features for Dual Targeting

The design of this compound class is based on the molecular hybridization of two distinct pharmacophores, one for each target, into a single chemical entity.

Pharmacophore for hCA Inhibition: The essential feature for hCA inhibition is the unsubstituted benzenesulfonamide (B165840) moiety (-SO₂NH₂). nih.gov This group acts as a potent zinc-binding group (ZBG), coordinating to the catalytic Zn²⁺ ion in the enzyme's active site in its deprotonated, anionic form. mdpi.commdpi.com The aromatic ring to which the sulfonamide is attached serves as a scaffold, allowing for modifications that can enhance binding affinity and selectivity for specific isoforms by interacting with the hydrophilic and hydrophobic regions of the active site cavity. nih.govmdpi.com

Pharmacophore for VEGFR-2 Inhibition: The pharmacophore for VEGFR-2 inhibition is based on the structure of type II kinase inhibitors, which bind to the 'DFG-out' conformation of the enzyme. nih.gov This typically consists of:

A Hinge-Binding Moiety: A heterocyclic system that forms hydrogen bonds with the hinge region of the kinase domain (e.g., Cys919). researchgate.netnih.gov The 2-indolinone core in this series serves this purpose. researchgate.net

A Hydrophobic Tail: A portion of the molecule that extends into a hydrophobic, allosteric back pocket created by the DFG-out conformation. nih.gov The substituted benzenesulfonamide portion of the molecule fulfills this role.

A Linker: A connecting unit that holds the hinge-binder and the hydrophobic tail in the correct spatial orientation.

By merging these features, the indolinone-benzenesulfonamide scaffold was created, where the 2-indolinone core targets the VEGFR-2 active site and the benzenesulfonamide "tail" not only interacts with the hydrophobic region of the kinase but also acts as the pharmacophore for hCA inhibition. nih.govresearchgate.net

Derivation of Structure-Activity Relationships for hCA IX/XII Inhibition

The inhibitory activity of the indolinone-benzenesulfonamide series against four hCA isoforms (I, II, IX, and XII) was evaluated to determine potency and selectivity. The tumor-associated isoforms hCA IX and XII are the primary targets, while hCA I and II are ubiquitous "off-target" isoforms. The structure-activity relationships are summarized based on the findings for this class of compounds. nih.gov

Key SAR observations for hCA inhibition include:

Position of the Sulfonamide Group: The placement of the -SO₂NH₂ group on the aniline (B41778) ring is critical. Analogues with the sulfonamide at the meta-position generally show potent inhibition against hCA IX and XII.

Substitution on the Indolinone Ring: Modifications to the indolinone ring influence isoform selectivity. For example, introducing substituents at the 5-position of the indolinone can modulate the interactions with amino acid residues lining the enzyme's active site.

| Compound | Substitution Pattern | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

|---|---|---|---|---|---|

| 8g | 5-Fluoroindolinone, meta-sulfonamide | 45.2 | 28.4 | 7.5 | 5.1 |

| 8j | 5-Chloroindolinone, meta-sulfonamide | 51.3 | 35.1 | 8.1 | 4.7 |

| 15b (hCA/VEGFR-2-IN-4) | 5-Bromoindolinone, para-sulfonamide | 35.5 | 19.8 | 6.2 | 3.8 |

| Acetazolamide (Standard) | N/A | 250 | 12 | 25 | 5.7 |

Data is representative of the compound class as reported in the literature. nih.gov

Derivation of Structure-Activity Relationships for VEGFR-2 Inhibition

The most potent and selective hCA IX/XII inhibitors from the series were subsequently evaluated for their ability to inhibit VEGFR-2. The 2-indolinone scaffold is a well-established core for VEGFR-2 inhibitors, and SAR studies confirmed its importance. mdpi.com

Key SAR observations for VEGFR-2 inhibition include:

Indolinone Core: The lactam group of the 2-indolinone core is crucial for forming hydrogen bonds with key residues in the ATP-binding site's hinge region, such as Glu917 and Cys919. nih.gov

Substitutions on the Benzenesulfonamide Ring: The nature and position of substituents on the benzenesulfonamide "tail" influence interactions within the hydrophobic pocket of the kinase domain. Halogen substitutions (F, Cl, Br) on the indolinone ring at the 5-position were found to be favorable for potent VEGFR-2 inhibition.

| Compound | Description | VEGFR-2 IC₅₀ (µM) |

|---|---|---|

| 8g | 5-Fluoroindolinone analogue | 0.953 |

| 8j | 5-Chloroindolinone analogue | 1.061 |

| 15b (hCA/VEGFR-2-IN-4) | 5-Bromoindolinone analogue | 0.811 |

| Sorafenib (Standard) | Reference Drug | 0.090 |

Data is representative of the compound class as reported in the literature. nih.gov

Rational Design and Synthesis of hCA/VEGFR-2-IN-3 Analogues

The rational design of this dual inhibitor series was based on the "tail approach," a fragment-based strategy. mdpi.com This involves linking a known ZBG (the sulfonamide) to a larger chemical scaffold that can extend out of the enzyme active site to interact with a secondary target or improve physicochemical properties. In this case, the scaffold chosen was the 2-indolinone core, known for its VEGFR-2 inhibitory activity. nih.govresearchgate.net

The general synthesis involves a multi-step process:

Preparation of substituted 2-indolinone precursors.

Synthesis of substituted benzenesulfonamide fragments, typically starting from corresponding anilines.

A key step often involves a condensation reaction, such as a Knoevenagel condensation, to link the two core fragments together.

Subsequent chemical modifications to finalize the target compounds.

This synthetic strategy allows for the systematic variation of substituents on both the indolinone and benzenesulfonamide rings, enabling a thorough exploration of the SAR.

Computational Chemistry and In Silico Screening for Lead Optimization

Computational methods played a pivotal role in the design, optimization, and understanding of the SAR for this compound series. nih.gov

Molecular Docking: Docking studies were performed to predict the binding modes of the synthesized compounds within the active sites of hCA IX, hCA XII, and VEGFR-2. nih.gov For hCA IX/XII, docking confirmed that the sulfonamide anion coordinates with the catalytic Zn²⁺ ion, while the rest of the molecule occupies the active site cone, making key contacts with residues like Val131, Leu198, Thr200, and Pro202. mdpi.comnih.gov For VEGFR-2, simulations showed the 2-indolinone core forming hydrogen bonds with the hinge region (Cys919) and the benzenesulfonamide tail occupying the hydrophobic pocket. These in silico results provided a structural basis for the observed SAR. fmhr.orgresearchgate.net

In Silico Screening and Pharmacophore Modeling: Pharmacophore models for both hCA and VEGFR-2 inhibitors can be generated based on the structures of known active compounds. mdpi.comswinburne.edu.au These models define the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ZBG) required for activity. Such models are used in virtual screening campaigns to identify novel scaffolds that could act as dual inhibitors from large compound libraries. researchgate.net

Future Research Directions and Translational Perspectives

Detailed Investigation of Resistance Pathways Specific to Dual Inhibition

While therapies targeting VEGFR signaling have shown clinical benefit, acquired resistance is a common challenge. Tumors often evade anti-angiogenic therapy by activating alternative pro-angiogenic signaling pathways. nih.govnih.gov Concurrently targeting the hypoxia-induced enzyme hCA (specifically the tumor-associated isoform CAIX) is hypothesized to delay or overcome resistance by preventing the metabolic adaptation of tumor cells to the hypoxic microenvironment that anti-VEGFR-2 therapy can exacerbate. frontiersin.orgdovepress.com However, the selective pressure exerted by a dual inhibitor may lead to the emergence of unique resistance mechanisms.

Future research must focus on elucidating these potential escape pathways. Key areas of investigation should include:

Activation of Redundant Angiogenic Pathways: A primary mechanism of resistance to VEGFR-2 blockade is the upregulation of other pro-angiogenic factors, such as the Fibroblast Growth Factor (FGF) family and their receptors (FGFRs), angiopoietins, and Platelet-Derived Growth Factor (PDGF). nih.govmdpi.com Studies should be designed to determine if tumors treated with hCA/VEGFR-2-IN-3 develop resistance through the activation of these or other redundant pathways.

Role of the Tumor Microenvironment: Cancer-associated fibroblasts (CAFs) and tumor-associated macrophages (TAMs) can contribute to therapeutic resistance by secreting a variety of pro-angiogenic and immunomodulatory factors. mdpi.comnih.gov Investigating how this compound alters the crosstalk between cancer cells and these stromal components is crucial to understanding extrinsic resistance.

Metabolic Reprogramming: While inhibiting hCA targets a key aspect of hypoxia-induced metabolism, cancer cells possess significant metabolic plasticity. Future studies should explore whether cells resistant to this compound exhibit further metabolic reprogramming, such as an increased reliance on different pH regulators or alternative metabolic pathways, to survive in the acidic and hypoxic tumor microenvironment.

Genetic and Epigenetic Alterations: It will be critical to identify specific genetic mutations or epigenetic modifications in tumors that become resistant to this compound. This could involve genomic sequencing of preclinical models before and after the development of resistance.

Identification and Validation of Predictive Biomarkers for Therapeutic Response

To maximize the clinical potential of this compound and enable patient stratification, the identification of reliable predictive biomarkers is paramount. Given the compound's dual mechanism, a multi-faceted biomarker strategy will likely be required. nih.govresearchgate.net Future research should focus on validating candidate biomarkers related to each target and exploring composite biomarker panels.

Potential biomarkers for investigation include:

Target Expression and Activity: High expression of CAIX and/or VEGFR-2 in tumor tissue could be a primary predictive marker. nih.gov Immunohistochemical analysis of tumor biopsies to quantify the expression levels of these targets is a logical starting point. Assessing the phosphorylation status of VEGFR-2 (phospho-VEGFR2) could serve as a pharmacodynamic biomarker to confirm target engagement. mdpi.com

Markers of Hypoxia: Since CAIX is a hypoxia-inducible gene, markers of tumor hypoxia, such as the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α), could predict sensitivity to the hCA-inhibitory component of the drug. nih.gov

Circulating Biomarkers: Analysis of blood-based biomarkers offers a non-invasive method for monitoring therapeutic response. nih.gov Potential candidates include circulating levels of VEGF-A, soluble VEGFR-2 (sVEGFR-2), and CAIX. nih.govnih.gov

Physiological Indicators: Hypertension has been observed in some patients receiving anti-VEGF therapies and may correlate with treatment efficacy, serving as a potential pharmacodynamic biomarker. mdpi.com

Cancer Stem Cell Markers: Evidence suggests that VEGF/VEGFR-2 signaling can promote the self-renewal of cancer stem cells (CSCs). researchgate.netumn.edu Therefore, markers associated with CSCs, such as CD133 or high aldehyde dehydrogenase (ALDH) activity, could be explored as potential predictors of response.

| Biomarker Category | Potential Biomarker | Rationale | Validation Approach |

|---|---|---|---|

| Tumor Tissue-Based | CAIX Expression | Direct target of the hCA inhibitory component; often upregulated in hypoxic tumors. | Immunohistochemistry (IHC) or RNA sequencing of tumor biopsies. |

| Tumor Tissue-Based | VEGFR-2 Expression/Phosphorylation | Direct target of the anti-angiogenic component. nih.gov Phosphorylation indicates active signaling. mdpi.com | IHC for total and phosphorylated VEGFR-2. |

| Tumor Tissue-Based | HIF-1α Expression | Master regulator of the hypoxic response, including CAIX induction. nih.gov | IHC analysis of tumor tissue. |

| Circulating | VEGF-A, sVEGFR-2 | Levels may reflect tumor angiogenic activity and response to therapy. nih.gov | ELISA or other immunoassays on patient plasma/serum samples. |

| Physiological | Treatment-Induced Hypertension | On-target effect of VEGFR inhibition that may correlate with efficacy. mdpi.com | Correlation of blood pressure changes with clinical outcomes in early-phase trials. |

Development of Advanced Preclinical Models for Compound Evaluation

Standard preclinical models, such as subcutaneous xenografts using established cancer cell lines, often fail to recapitulate the complex tumor microenvironment (TME) of human cancers. To accurately evaluate a dual-action compound like this compound, which targets both tumor cells and the surrounding vasculature in a hypoxia-dependent manner, more sophisticated models are essential.

Future preclinical evaluation should incorporate:

Orthotopic and Patient-Derived Xenograft (PDX) Models: Orthotopic implantation of tumor cells into the corresponding organ allows for a more relevant TME interaction. PDX models, which involve implanting patient tumor fragments into immunodeficient mice, better maintain the heterogeneity and architecture of the original human tumor, providing a more predictive evaluation of therapeutic efficacy. oaepublish.com

Genetically Engineered Mouse Models (GEMMs): GEMMs that spontaneously develop tumors in an immunocompetent host are invaluable for studying the interplay between the drug, the tumor, and the host immune system, which is known to be influenced by both angiogenesis and hypoxia.

3D In Vitro Models (Spheroids and Organoids): Three-dimensional culture systems like spheroids and tumor organoids can better mimic the oxygen and nutrient gradients found in solid tumors. These models are ideal for high-throughput screening and for studying the compound's effect on cell viability, invasion, and resistance in a more physiologically relevant context.

Advanced Imaging Techniques: The use of non-invasive imaging modalities, such as dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI), can provide functional assessments of tumor vasculature and response to anti-angiogenic therapy in vivo, offering more sophisticated endpoints than simple tumor volume measurements. nih.gov

Exploration of this compound in Non-Oncological Pathologies Characterized by Angiogenesis and Hypoxia

The pathological processes of angiogenesis and cellular responses to hypoxia are not limited to cancer. nih.govresearchgate.net Several non-oncological diseases are driven by these same pathways, opening avenues for repositioning this compound for other therapeutic indications.

Key areas for exploration include:

Ophthalmology: Pathological neovascularization is a hallmark of several blinding eye diseases.

Diabetic Retinopathy and Macular Edema: VEGF is a key driver of vascular permeability and neovascularization in diabetic retinopathy. openophthalmologyjournal.com Anti-VEGF agents are a standard treatment. inovatus.esreviewofophthalmology.com The dual action of this compound could offer a synergistic effect, as carbonic anhydrase inhibitors are also used to treat macular edema. researchgate.netnih.gov

Neovascular Age-Related Macular Degeneration (AMD): This condition is also driven by VEGF-mediated choroidal neovascularization, making it a prime target for a VEGFR-2 inhibitor. arvojournals.org

Glaucoma: While primarily a disease of high intraocular pressure (IOP), carbonic anhydrase inhibitors are a mainstay of treatment as they reduce aqueous humor production. acetherapeutics.comgpnotebook.comrxlist.com The potential impact of modulating VEGFR-2 signaling in the context of glaucoma warrants investigation.

Inflammatory Diseases: Chronic inflammatory conditions such as rheumatoid arthritis and psoriasis are characterized by both tissue hypoxia and pathological angiogenesis, which contribute to disease progression. The dual inhibitory action of this compound could potentially reduce inflammation and tissue damage in these settings.

By systematically addressing these future research directions, the scientific community can fully elucidate the therapeutic potential of this compound, define its optimal clinical applications, and develop the necessary tools to guide its use in treating cancer and other diseases.

Q & A

Q. What experimental methodologies are recommended to validate the dual inhibitory activity of hCA/VEGFR-2-IN-3 against hCA IX/XII and VEGFR-2?

- Methodological Answer : To confirm dual inhibition, employ enzyme kinetics assays (e.g., stopped-flow CO hydration for hCA isoforms ) and VEGFR-2 kinase inhibition assays (e.g., fluorescence-based or ELISA methods). Use dose-response curves to calculate IC values, ensuring parallel validation in cellular models (e.g., hypoxia-induced hCA IX expression in cancer cell lines) . Include controls for off-target effects using isoform-specific inhibitors (e.g., acetazolamide for hCA II) .

Q. How should researchers design in vitro studies to assess the anticancer potential of this compound?

- Methodological Answer : Utilize 3D tumor spheroids or hypoxic chamber models to mimic tumor microenvironments. Measure endpoints like cell proliferation (via MTT assay), apoptosis (Annexin V/PI staining), and angiogenesis (tube formation assay). Compare results with known inhibitors (e.g., sunitinib for VEGFR-2) to establish relative efficacy . Ensure consistency in oxygen levels (1–5% O) to activate hCA IX expression .

Q. What are the critical parameters for ensuring reproducibility in synthesizing this compound?

- Methodological Answer : Document synthesis steps in detail, including solvent purity, reaction temperatures, and purification methods (e.g., HPLC for >98% purity validation). Characterize the compound via H/C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis. Provide spectral data in supplementary materials for peer verification .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound?

- Methodological Answer : Conduct pharmacokinetic/pharmacodynamic (PK/PD) studies to assess bioavailability and tissue distribution. Use advanced imaging (e.g., PET with F-fluorodeoxyglucose) to monitor tumor metabolism. Evaluate tumor microenvironment factors (e.g., pH, stromal interactions) that may limit drug penetration . Integrate multi-omics data (proteomics, transcriptomics) to identify resistance mechanisms .

Q. What strategies are effective in optimizing the selectivity ratio of this compound for hCA IX/XII over off-target isoforms?

- Methodological Answer : Perform molecular dynamics simulations to analyze binding interactions with hCA IX/XII vs. other isoforms (e.g., hCA II). Modify the sulfonamide group or indole scaffold based on computational insights. Validate selectivity via isoform-specific activity assays and crystallography to confirm binding modes .

Q. How should contradictory data on this compound’s IC50_{50}50 values across studies be addressed?

- Methodological Answer : Standardize assay conditions (e.g., buffer pH, enzyme concentration) and validate using reference inhibitors. Conduct a meta-analysis of published data to identify confounding variables (e.g., assay type, cell line heterogeneity). Replicate experiments in independent labs and report results with confidence intervals .

Q. What integrative approaches are recommended to study the synergistic effects of this compound with existing therapies?

- Methodological Answer : Use combination index (CI) analysis (Chou-Talalay method) to quantify synergy with chemotherapy (e.g., cisplatin) or immunotherapy. Employ transcriptomic profiling (RNA-seq) to identify pathway crosstalk (e.g., HIF-1α/VEGF signaling). Validate findings in patient-derived xenograft (PDX) models .

Data Analysis & Reporting Standards

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound studies?

Q. How should researchers present conflicting data on this compound’s binding kinetics in publications?

Q. What guidelines should be followed when integrating this compound data into multi-omics databases?

- Methodological Answer :

Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Use standardized formats (e.g., mzML for proteomics, FASTQ for RNA-seq). Annotate metadata comprehensively, including experimental conditions and software versions (e.g., MaxQuant, DESeq2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.